molecular formula C21H25N3O2 B11819848 (2-(5-Methyl-6-morpholinopyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone

(2-(5-Methyl-6-morpholinopyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone

Cat. No.: B11819848
M. Wt: 351.4 g/mol
InChI Key: AYLWTGJSHSWXDO-UHFFFAOYSA-N
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Description

The compound (2-(5-Methyl-6-morpholinopyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone is a complex organic molecule that has garnered interest in various fields of scientific research. This compound features a pyrrolidine ring, a morpholine ring, and a phenyl group, making it a versatile candidate for numerous chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(5-Methyl-6-morpholinopyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine and morpholine intermediates, followed by their coupling with a phenylmethanone derivative under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously monitored and controlled. The use of automated systems for the addition of reagents and the removal of by-products is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-(5-Methyl-6-morpholinopyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone: undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

(2-(5-Methyl-6-morpholinopyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-(5-Methyl-6-morpholinopyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (2-(5-Methyl-6-morpholinopyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone: can be compared with other compounds that have similar structural features, such as:

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and rings, which confer distinct chemical properties and reactivity. This makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C21H25N3O2

Molecular Weight

351.4 g/mol

IUPAC Name

[2-(5-methyl-6-morpholin-4-ylpyridin-3-yl)pyrrolidin-1-yl]-phenylmethanone

InChI

InChI=1S/C21H25N3O2/c1-16-14-18(15-22-20(16)23-10-12-26-13-11-23)19-8-5-9-24(19)21(25)17-6-3-2-4-7-17/h2-4,6-7,14-15,19H,5,8-13H2,1H3

InChI Key

AYLWTGJSHSWXDO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2CCOCC2)C3CCCN3C(=O)C4=CC=CC=C4

Origin of Product

United States

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